![molecular formula C11H12BrFN2O2 B13939109 N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide](/img/structure/B13939109.png)
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C11H12BrFN2O2 and a molecular weight of 303.13 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a morpholine ring attached to the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and reaction time are carefully monitored to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and hydrogen peroxide are commonly used in these reactions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-bromo-benzamide: This compound has a similar structure but lacks the morpholine ring, which may result in different chemical and biological properties.
4-(4-bromo-2-fluorophenyl)morpholine: This compound is similar but does not have the carboxamide group, which may affect its reactivity and applications.
Quinazoline Derivatives: These compounds share some structural similarities and are studied for their potential therapeutic applications, particularly in cancer treatment.
Biological Activity
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring linked to a carboxamide group, with a bromine and fluorine substituent on the phenyl ring. This structural configuration is crucial for its biological activity, as the presence of halogens can enhance binding affinity to various molecular targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The bromine and fluorine atoms are known to increase the compound's binding affinity, potentially leading to significant enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : The compound's ability to form strong interactions with amino acid residues enhances its selectivity for certain biological targets.
Antiparasitic Activity
Research has indicated that compounds similar in structure to this compound exhibit antiparasitic properties. For instance, modifications in the molecular structure can lead to enhanced activity against parasites by targeting specific metabolic pathways .
Anticancer Properties
The compound has shown promise in cancer research, particularly in studies evaluating its effects on cancer cell lines. For example, analogs have been tested for their ability to induce apoptosis in cancer cells, with some derivatives demonstrating significant cytotoxicity .
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
In a study evaluating enzyme interactions, this compound was tested against various enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(9(13)7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCDJFRYDLAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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